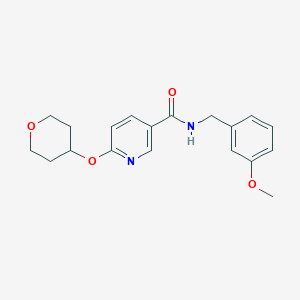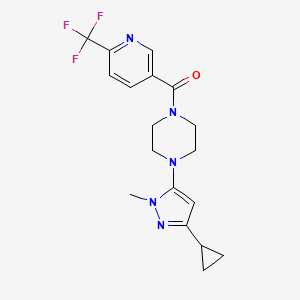![molecular formula C16H14N2O2S B3001648 2-(4-Methoxyphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole CAS No. 339014-12-9](/img/structure/B3001648.png)
2-(4-Methoxyphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(4-Methoxyphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole" is a derivative of the 1,3,4-oxadiazole family, which is known for its diverse pharmacological properties. The methoxy and methylsulfanyl substituents on the phenyl rings may influence the compound's physical, chemical, and biological characteristics.
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives typically involves cyclization reactions. For instance, the synthesis of similar compounds has been reported using starting materials like p-nitrobenzoic acid and methyl salicylate, followed by catalytic hydrogenation . Another approach involves the condensation of hydrazides to form symmetrical and unsymmetrical 1,3,4-oxadiazoles . Although the exact synthesis of the compound is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives has been studied using techniques like single-crystal X-ray diffraction, which reveals the conformation of the rings and the types of intermolecular interactions present . The oxadiazole ring often forms dihedral angles with adjacent phenyl rings, influencing the overall molecular conformation . These structural details are crucial for understanding the reactivity and interaction of the compound with biological targets.
Chemical Reactions Analysis
1,3,4-oxadiazole derivatives can participate in various chemical reactions due to their reactive sites. For example, DFT calculations can predict the electrophilic and nucleophilic nature of these molecules . The presence of functional groups like methoxy and methylsulfanyl may also allow for further chemical modifications, potentially leading to a wide range of derivatives with varied biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. These compounds can exhibit luminescence, with emission maxima ranging from 332 to 490 nm, and some have high luminescence quantum yields . The presence of substituents like methoxy and methylsulfanyl groups can affect properties such as solubility, boiling and melting points, and stability.
Biological Activity
1,3,4-oxadiazole derivatives have been extensively studied for their pharmacological potential. They have shown a range of activities, including anticonvulsant , antibacterial , antifungal , antioxidant , analgesic, and anti-inflammatory effects . The specific biological activity of "2-(4-Methoxyphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole" would need to be evaluated in pharmacological studies, but the activities of similar compounds suggest potential therapeutic applications.
Aplicaciones Científicas De Investigación
Computational and Pharmacological Potential
- 1,3,4-oxadiazole derivatives, including those with structural similarities to 2-(4-Methoxyphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole, have been studied for their computational and pharmacological potential. These compounds showed moderate inhibitory effects in various assays, indicating their potential in tumor inhibition and as analgesic and anti-inflammatory agents (Faheem, 2018).
Antibacterial Activity
- Novel derivatives of 1,3,4-oxadiazole, such as those structurally related to the compound , have been synthesized and tested for antibacterial activity. These studies suggest potential applications of these compounds in combating bacterial infections (Aghekyan et al., 2020).
Corrosion Inhibition
- A derivative of 1,3,4-oxadiazole, specifically 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole, has been evaluated as a corrosion inhibitor for mild steel in sulfuric acid medium. This indicates potential applications in industrial settings for protecting metals against corrosion (Bouklah et al., 2006).
Antiglycation Potential
- Derivatives of 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole have been synthesized and evaluated for their antiglycation activity, an important aspect in antidiabetic drug development (Taha et al., 2015).
Effects on Transferase Enzymes
- Bis-1,3,4-oxadiazole containing glycine moiety, a derivative structurally related to 2-(4-Methoxyphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole, has been studied for its effects on transferase enzymes in sera. This research could provide insights into potential therapeutic applications (Tomi et al., 2010).
Antioxidant Activity
- Research into 1-(5-(4-methoxy-phenyl)-(1,3,4)oxadiazol-2-yl)-piperazine derivatives, including those similar to the compound of interest, has demonstrated antioxidant activity. This suggests potential therapeutic applications in conditions related to oxidative stress (Mallesha et al., 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-5-(2-methylsulfanylphenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-19-12-9-7-11(8-10-12)15-17-18-16(20-15)13-5-3-4-6-14(13)21-2/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFNLQAAGHQHAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

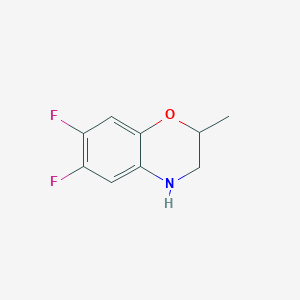
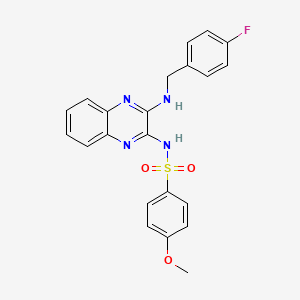
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B3001569.png)

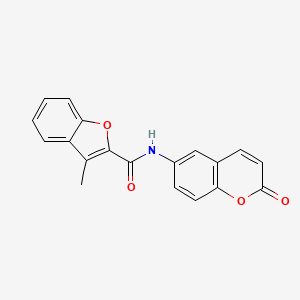
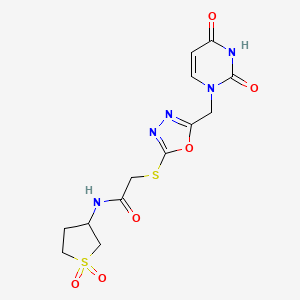
![4-cyano-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3001574.png)
![8-(4-methoxyphenyl)-N-(3-methoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B3001575.png)
![N-(3-chloro-4-methylphenyl)-4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B3001578.png)
![N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B3001579.png)
![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclopropane-1-carboxylic acid](/img/structure/B3001580.png)
![5-amino-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B3001582.png)
